Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

2-Chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide (CAS 953232-94-5) is a synthetic, small-molecule organic compound with the molecular formula C19H16ClFN2O4 and a molecular weight of 390.8 g/mol. It belongs to the class of isoxazole-benzamides, featuring a 2-chloro-6-fluorobenzamide core linked via a methylene bridge to a 5-(3,4-dimethoxyphenyl)isoxazole moiety.

Molecular Formula C19H16ClFN2O4
Molecular Weight 390.8
CAS No. 953232-94-5
Cat. No. B2828093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide
CAS953232-94-5
Molecular FormulaC19H16ClFN2O4
Molecular Weight390.8
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3Cl)F)OC
InChIInChI=1S/C19H16ClFN2O4/c1-25-15-7-6-11(8-17(15)26-2)16-9-12(23-27-16)10-22-19(24)18-13(20)4-3-5-14(18)21/h3-9H,10H2,1-2H3,(H,22,24)
InChIKeyLEBOCEMXEAEVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide (CAS 953232-94-5): A Structurally Distinct Isoxazole-Benzamide Scaffold for Kinase & Epigenetic Probe Development


2-Chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide (CAS 953232-94-5) is a synthetic, small-molecule organic compound with the molecular formula C19H16ClFN2O4 and a molecular weight of 390.8 g/mol [1]. It belongs to the class of isoxazole-benzamides, featuring a 2-chloro-6-fluorobenzamide core linked via a methylene bridge to a 5-(3,4-dimethoxyphenyl)isoxazole moiety [1]. This specific substitution pattern, combining a 3,4-dimethoxyphenyl ring with halogenated benzamide, is a privileged scaffold explored in kinase inhibition (e.g., LIMK1/2) and epigenetic probe development (e.g., SMYD3 methyltransferase inhibitors), where subtle variations in halogen positioning profoundly impact target selectivity and potency [2].

Why Substituting 2-Chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide with Generic Isoxazole-Benzamides Compromises Experimental Reproducibility


Generic substitution within the isoxazole-benzamide series is not scientifically sound. The critical 2-chloro-6-fluoro substitution on the benzamide ring distinguishes this compound from its mono-halogenated analogs (e.g., 2-fluoro or 4-chloro derivatives) [1]. As demonstrated in related kinase inhibitor patents (e.g., US11124489), the position and combination of halogens on the benzamide core directly dictate the geometry of the ligand-target interaction, leading to order-of-magnitude differences in IC50 values [2]. Therefore, procurement of the precise CAS 953232-94-5 is essential to maintain the defined structure-activity relationship (SAR) and ensure assay reproducibility, rather than introducing uncontrolled variables through analog substitution [3].

2-Chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Structural Differentiation of 2-Chloro-6-Fluoro vs. Mono-Halogenated Benzamide Analogs

The target compound possesses a unique 2-chloro-6-fluoro pattern on the benzamide ring. The closest purchasable analogs feature only mono-halogen substitutions: 2-fluoro (CAS 952970-21-7) and 4-chloro (CAS 952970-24-0) [1]. This dual-halogen pattern is not a trivial variation; the presence of both an ortho-chloro and an ortho-fluoro group creates a distinct steric and electronic environment on the aromatic ring, which influences the conformational preference and hydrogen-bonding capabilities of the amide linker [1]. This structural difference is critical because, in related chemotypes explored in patent US11124489, shifting a single halogen position altered target affinity by over 2-fold (e.g., Compound 11 vs. Compound 35) [2]. This implies that the dual-halogenated scaffold of CAS 953232-94-5 likely confers a unique pharmacological profile compared to its mono-halogenated counterparts [2]. (Note: Direct head-to-head binding data for CAS 953232-94-5 versus these specific analogs is not publicly available; this evidence is based on structural uniqueness and class-level SAR inference).

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Predicted Physicochemical Differentiation: Lipophilicity (XLogP3) Impact on Membrane Permeability

The compound's predicted lipophilicity (XLogP3) is 3.5 [1]. This is a crucial differentiating parameter from the less lipophilic 2-fluoro analog (CAS 952970-21-7, XLogP3: 2.7) [2]. The 0.8 log unit increase represents a significant rise in hydrophobicity, falling within the optimal range (1-5) for cell permeability but requiring careful solubility management [1]. This property is a direct consequence of the dual halogenation, which increases the molecular surface area and polarizability. For in vitro assays, this necessitates specific solvent conditions (e.g., DMSO stocks with controlled final concentration) to avoid precipitation, a factor not as critical for the more polar mono-fluorinated analog.

ADME Lipophilicity Drug-likeness

Differentiation in Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The target compound has a TPSA of 73.6 Ų and a single hydrogen bond donor (HBD) count, compared to a TPSA of ≤64 Ų and an identical HBD count for mono-halogenated analogs [1]. The higher TPSA arises from the dual halogen substitution, which along with the dimethoxyphenyl-isoxazole motif, creates a larger, more polarizable electron cloud [1]. In the context of the 'rule of five', a TPSA below 140 Ų is considered favorable for oral absorption. The specific TPSA of 73.6 Ų suggests a balanced profile, potentially offering better solubility than higher TPSA compounds in the series, while maintaining adequate membrane interaction, a subtle but important difference for selecting compounds for cell-based assays [1].

Medicinal Chemistry Drug Design Oral Bioavailability

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide


Probing Halogen Effects in Isoxazole-Benzamide Kinase Inhibitor SAR Panels

This compound is optimally used as a critical component of a structure-activity relationship (SAR) panel investigating the impact of 2,6-dihalogen substitution on kinase target engagement. By comparing its IC50 values against mono-halogenated analogs (2-fluoro and 4-chloro) and other di-halogenated variants in the same assay, researchers can isolate the steric and electronic contributions of the chlorine and fluorine atoms to binding pocket complementarity [1].

Evaluating Lipophilicity-Dependent Cellular Permeability in Isoxazole-Based Probes

With its intermediate predicted LogP of 3.5, this compound serves as a benchmark for assessing the relationship between halogen-driven lipophilicity and passive membrane permeability. It can be directly compared in Caco-2 or PAMPA assays with its less lipophilic 2-fluoro analog (LogP 2.7) to correlate calculated logP with experimentally determined permeability coefficients (Papp), vital for CNS or intracellular target programs [1].

Method Development and Validation for Halogenated Benzamide Analytical Characterization

The compound's distinctive dual-halogen pattern makes it an ideal reference standard for developing and validating HPLC and LC-MS analytical methods. Its unique retention time and mass spectrum profile (M+H at ~391.8 m/z) can be used to challenge the resolution capabilities of chromatographic methods, ensuring separation from closely related mono-halogenated impurities, a critical step for quality control in lead optimization campaigns [1].

In Silico Model Validation for Halogen- and Isoxazole- Containing Compound Libraries

The compound's well-defined physico-chemical properties (MW: 390.8, LogP: 3.5, TPSA: 73.6) make it a valuable data point for training and validating in silico models (e.g., QSAR, pharmacophore models) focused on predicting the activity or ADME properties of halogenated heterocyclic libraries, complementing existing datasets derived from analog series [1].

Quote Request

Request a Quote for 2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.